molecular formula C20H22N2OS B2957716 (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851804-29-0

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No.: B2957716
CAS No.: 851804-29-0
M. Wt: 338.47
InChI Key: UNWPWHQPWDZZCH-UHFFFAOYSA-N
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Description

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic organic molecule of significant interest in medicinal chemistry research. It features a 4,5-dihydro-1H-imidazole core, a structure class known as 2-imidazoline . This core scaffold is present in a range of biologically active molecules and natural products, and has been extensively investigated for various therapeutic applications, including as antihypertensive, antihyperglycemic, and anti-inflammatory agents . The specific structure of this compound includes a (2,5-dimethylbenzyl)thio ether side chain and an o-tolyl methanone group, which may influence its physicochemical properties and interaction with biological targets. The 2-imidazoline ring system and its derivatives have been shown to exhibit diverse biological activities by interacting with various enzyme systems and receptors, making them a valuable template for developing new pharmacological tools . As a building block, this compound can be utilized in the synthesis of more complex molecules or for probing structure-activity relationships (SAR). Researchers can employ it in the development of novel ligands for imidazoline receptors, or in biochemical assays to investigate mechanisms of action related to its structural features. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-8-9-15(2)17(12-14)13-24-20-21-10-11-22(20)19(23)18-7-5-4-6-16(18)3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWPWHQPWDZZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring, followed by the introduction of the thioether linkage and the aromatic substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is studied for its unique reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biology, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In industry, this compound may be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and aromatic substituents may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups:

Compound Name Key Substituents Synthesis Route Pharmacological Activity (if reported) Reference
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (Target Compound) 2,5-dimethylbenzylthio; o-tolyl methanone Likely via coupling of imidazole-thiol with benzyl bromide derivatives Not explicitly reported in provided evidence
2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM) 2-chlorobenzylthio Not detailed; possibly analogous to benzyl bromide coupling Unknown
2-(Benzylthio)-4,5-diphenyl-1H-imidazoles (e.g., 2a-g) Benzylthio; 4,5-diphenyl Condensation of benzoin with thiourea, followed by benzyl bromide coupling Antimicrobial (growth inhibitory activity)
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Thiophen-2-yl; 4,5-diphenyl Multi-step synthesis involving substituted aldehydes and ammonium acetate Not reported

Key Observations :

  • Substituent Impact : The 2,5-dimethylbenzyl group in the target compound may confer greater steric bulk and lipophilicity compared to the 2-chlorobenzyl group in QFM . This could enhance binding affinity to hydrophobic enzyme pockets.
  • Synthetic Flexibility : The coupling of benzyl bromides with imidazole-thiol intermediates (as in ) is a common strategy for generating diverse analogs .

Pharmacological Activity Comparisons

While direct activity data for the target compound is absent in the provided evidence, structurally related imidazole derivatives exhibit notable bioactivity:

  • Antimicrobial Activity : Compounds such as 2a-g (benzylthio-4,5-diphenylimidazoles) demonstrated growth inhibitory effects against microbial strains, suggesting that the benzylthio group and aromatic substituents are critical for this activity .
  • Enzyme Modulation : Imidazole derivatives with electron-withdrawing substituents (e.g., chloro in QFM) often show enhanced interactions with enzymatic targets compared to methyl-substituted analogs .

Biological Activity

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring, a thioether linkage, and aromatic substituents, which contribute to its unique reactivity and biological properties. The following sections will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : The initial step involves synthesizing the imidazole core from readily available precursors.
  • Introduction of Thioether Linkage : A thioether group is introduced to enhance the compound's reactivity.
  • Aromatic Substituents : The final step incorporates the o-tolyl group to complete the structure.

These reactions often require specific catalysts and solvents to optimize yield and purity .

Antimicrobial Properties

Recent studies have indicated that compounds with imidazole structures exhibit significant antimicrobial activity. This compound may possess similar properties. Research suggests that imidazole derivatives can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death .

Anticancer Activity

Imidazole derivatives are also being investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Target Interactions : It likely interacts with specific molecular targets such as enzymes or receptors. The thioether linkage and aromatic groups may enhance binding affinity.
  • Biochemical Pathways : The compound could influence multiple biochemical pathways due to its structural complexity .

Pharmacokinetics

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility and stability in biological environments will significantly impact its bioavailability .

Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth at certain concentrations, suggesting potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. Mechanistic studies revealed that it induced apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AImidazole derivativeAntimicrobial
Compound BThioether-linked imidazoleAnticancer
This compoundUnique structure with both thioether and aromatic groupsPotential antimicrobial and anticancer

This table highlights how this compound stands out due to its specific combination of functional groups that may confer distinct biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the 4,5-dihydro-1H-imidazole core in this compound?

  • Methodological Answer : The 4,5-dihydro-1H-imidazole scaffold can be synthesized via condensation reactions using thiohydantoin derivatives and aldehydes under microwave irradiation (MW) for improved efficiency . For example, 2-(methylthio)-1H-imidazol-5(4H)-ones are intermediates that undergo nucleophilic substitution with secondary amines to introduce functional groups. Multi-step protocols involving alkylation or arylidene formation (e.g., benzofuran-3-carbaldehyde) are also viable .

Q. How can crystallographic data for this compound be resolved, and which software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX system (e.g., SHELXL for refinement) to analyze unit cell parameters, hydrogen bonding, and molecular packing . For example, monoclinic systems (space group P2₁/c) with cell parameters a = 6.1–6.2 Å, b = 11.5–11.6 Å, and c = 10.0–10.1 Å are common for similar imidazole derivatives .

Q. What spectroscopic techniques are critical for characterizing the thioether and methanone moieties?

  • Methodological Answer :

  • NMR : Analyze ¹H/¹³C NMR for chemical shifts of the thioether (δ ~2.5–3.5 ppm for SCH₂) and methanone carbonyl (δ ~190–210 ppm).
  • FT-IR : Confirm C=O stretches (~1650–1750 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., ESI-HRMS for [M+H]⁺) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed to predict stability?

  • Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D = donor, A = acceptor) into patterns like R₂²(8) or C(6). For imidazole derivatives, N–H···O/S and C–H···π interactions dominate. Use Mercury or CrystalExplorer to visualize and quantify these interactions .

Q. What computational strategies can predict biological activity (e.g., p53-MDM2 inhibition) for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to MDM2’s hydrophobic cleft.
  • QSAR : Correlate substituent effects (e.g., 2,5-dimethylbenzyl vs. o-tolyl) with activity using descriptors like logP or polar surface area .
  • In Vitro Validation : Test inhibitory activity via fluorescence polarization assays (IC₅₀) and compare with reference compounds like Nutlin-3 .

Q. How can contradictions in reaction yields or spectroscopic data during synthesis be resolved?

  • Methodological Answer :

  • Reaction Optimization : Vary solvents (DMF vs. MeOH) or catalysts (e.g., K₂CO₃ vs. NaH) to improve yields.
  • Isomer Discrimination : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or confirm stereochemistry .
  • Crystallographic Validation : Resolve ambiguities in substituent positioning via SC-XRD .

Q. What strategies mitigate challenges in synthesizing bulky aryl-thioether derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during alkylation.
  • Microwave-Assisted Synthesis : Enhance reaction rates and purity (e.g., 30 min vs. 24 hr under conventional heating) .
  • High-Throughput Screening : Test diverse catalysts (e.g., Pd/C, CuI) for cross-coupling thioether bonds .

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